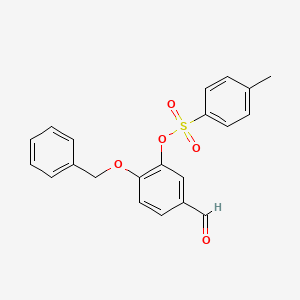

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that combines the structural features of benzaldehyde, benzyloxy, and p-toluenesulfonate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves the reaction of 4-(Benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde derivative reacts with the sulfonyl chloride to form the sulfonate ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-hydroxybenzoic acid.

Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

- Chemical Formula : C21H18O5S

- Molecular Weight : 382.43 g/mol

- CAS Number : 65615-20-5

The compound is synthesized through the reaction of 4-(Benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This nucleophilic substitution reaction results in the formation of the sulfonate ester, which enhances its reactivity for further chemical transformations.

Chemistry

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound is investigated for its potential as a biochemical probe due to its reactivity. Studies suggest it may interact with biological targets involved in various cellular processes.

Medicine

Research indicates potential therapeutic properties, particularly in:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it relevant for conditions like neuroinflammation.

- Antioxidant Properties : Related compounds have shown to enhance intracellular antioxidant levels, protecting cells from oxidative stress.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a catalyst in organic reactions.

Antioxidant Properties

Research indicates that compounds related to this structure exhibit notable antioxidant activities. For example, studies show that they can increase cell viability under stress conditions induced by oxidative agents.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests a protective role against neuroinflammatory processes.

Case Studies

- Astrocyte Activation Study : Investigated the effects of related compounds on astrocytes, showing increased expression of glial fibrillary acidic protein (GFAP), indicating activation and potential neuroprotective effects.

- Apoptosis Regulation : Studies demonstrated that treatment with related compounds reduced pro-apoptotic factors while increasing anti-apoptotic factors in astrocytes exposed to harmful stimuli.

Mecanismo De Acción

The mechanism by which 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate exerts its effects involves the activation of the aldehyde group, which can undergo nucleophilic addition reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-(Benzyloxy)-3-hydroxybenzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group.

Uniqueness

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is unique due to the presence of the p-toluenesulfonate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.

Actividad Biológica

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS No. 65615-20-5) is a chemical compound with a significant potential for biological activity. Its structure includes a benzyloxy group and a hydroxyl group on the benzaldehyde moiety, which may contribute to its reactivity and biological interactions. This article explores its biological activities, mechanisms of action, and relevant research findings.

Antioxidant Properties

Research indicates that compounds related to 4-(Benzyloxy)-3-hydroxybenzaldehyde, such as 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), exhibit notable antioxidant activities. These compounds have been shown to increase intracellular antioxidant levels, which can protect cells from oxidative stress. For instance, studies demonstrate that 3-HBA and 4-HBA enhance cell viability in astrocytes under stress conditions induced by Angiostrongylus cantonensis excretory-secretory products (ESPs) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions like neuroinflammation, where oxidative stress and inflammation are closely linked.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets involved in apoptosis and cell survival pathways. For example, it has been shown to activate the Shh signaling pathway in astrocytes, promoting cell survival and reducing apoptosis in response to stressors .

Table of Biological Activities

Case Studies

- Astrocyte Activation Study : A study focused on the effects of 3-HBA and 4-HBA on astrocytes showed that these compounds significantly increased the expression of glial fibrillary acidic protein (GFAP), indicating astrocyte activation in response to A. cantonensis ESPs treatment. This suggests a protective role against neuroinflammatory processes .

- Apoptosis Regulation : Another investigation revealed that treatment with 3-HBA and 4-HBA reduced the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2 in astrocytes exposed to harmful stimuli. This regulation points towards their potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYBPSFKUQJRRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.